molecular formula C8H7FO2 B1349350 2-Fluoro-4-methylbenzoic acid CAS No. 7697-23-6

2-Fluoro-4-methylbenzoic acid

Cat. No. B1349350
CAS RN: 7697-23-6
M. Wt: 154.14 g/mol
InChI Key: ALFWHEYHCZRVLO-UHFFFAOYSA-N
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Patent
US06583126B2

Procedure details

Compound of Step 1 (14 g, 105 mmol, 1 eq) was dissolved in 2-(2-ethoxyethoxy) ethanol (105 mL) and KOH (105 ml of a 8 M solution, 840 mmol, 8 eq) was added, the mixture was refluxed under nitrogen for 3 hours. The mixture was cooled and the pH set to 3. The product was extracted with EtOAc and the organic layer was washed 3 times with water and dried with sodium sulfate. The crude mixture was purified on silica using a 0-3% acetic acid/toluene gradient. 3.1 g of the desired compound (19%) was obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6]C=1C#N.[OH-:11].[K+].C(OCCO[CH2:19][CH2:20][OH:21])C>>[F:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:19]=1[C:20]([OH:21])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)OCCOCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under nitrogen for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified on silica using a 0-3% acetic acid/toluene gradient

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.